Cas no 153277-33-9 (N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester)

N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester structure
153277-33-9 structure
Nome del prodotto:N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
Numero CAS:153277-33-9
MF:C18H19NO4S
MW:345.41276
CID:98984
PubChem ID:10269086

N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
    • N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
    • methyl (2R)-2-amino-3-methylsulfanylpropanoate hydrochl
    • methyl (R)-2-amino-3-methylthiopropanoate hydrochloride
    • methyl S-methylcysteinate hydrochloride
    • N-benzyloxycarbonyl S-phenyl-L-cysteine methyl ester
    • N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester
    • S-methyl cysteine methyl ester hydrochloride
    • S-Methyl-L-cysteine methyl ester hydrochloride
    • CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
    • N-CARBOBENZOXY-2-PHENYL-L-CYSTEINEMETHYLESTER
    • METHYL N-[(BENZYLOXY)CARBONYL]-S-PHENYL-L-CYSTEINATE
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-(phenylthio)propanoate
    • Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
    • DTXSID40934719
    • 153277-33-9
    • Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
    • IHTLHYBTCCLDPR-INIZCTEOSA-N
    • SCHEMBL4968729
    • Inchi: InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)
    • Chiave InChI: IHTLHYBTCCLDPR-UHFFFAOYSA-N
    • Sorrisi: COC(C(NC(OCC1C=CC=CC=1)=O)CSC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 345.10357
  • Massa monoisotopica: 345.10347926g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 9
  • Complessità: 393
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 89.9Ų
  • XLogP3: 3.6

Proprietà sperimentali

  • Densità: 1.247
  • Punto di ebollizione: 522.944°C at 760 mmHg
  • Punto di infiammabilità: 270.067°C
  • Indice di rifrazione: 1.599
  • PSA: 64.63
  • LogP: 3.63760

N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C176560-1g
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
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$ 488.00 2023-09-08
A2B Chem LLC
AD50344-1g
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TRC
C176560-500mg
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
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500mg
$ 276.00 2023-09-08
TRC
C176560-5g
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester
153277-33-9
5g
$ 2179.00 2023-09-08
A2B Chem LLC
AD50344-100mg
L-Cysteine,S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
153277-33-9
100mg
$625.00 2024-04-20
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